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Compound of Interest

Compound Name: 6-Quinolinecarboxylic acid

Cat. No.: B082417 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
6-Quinolinecarboxylic acid, a heterocyclic aromatic compound, has emerged as a

cornerstone in the landscape of medicinal chemistry and drug development.[1] Its rigid, fused-

ring structure provides a versatile and privileged scaffold for the design of novel therapeutic

agents and advanced chemical probes.[1][2][3] This guide offers a comprehensive technical

overview of 6-quinolinecarboxylic acid, delving into its fundamental properties, synthesis,

analytical methodologies, and its expanding role in the development of next-generation

pharmaceuticals. As a senior application scientist, the following sections are curated to provide

not just procedural details but also the underlying scientific rationale to empower researchers in

their experimental designs and strategic decisions.

Core Properties and Physicochemical Data
A thorough understanding of the fundamental properties of 6-quinolinecarboxylic acid is

critical for its effective application in research and development. This data informs everything

from reaction conditions to formulation and analytical method development.
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Property Value Source(s)

CAS Number 10349-57-2 [1][4]

Molecular Formula C₁₀H₇NO₂ [1][4]

Molecular Weight 173.17 g/mol [1][4]

Appearance White crystalline powder [1]

Melting Point 291-296 °C [1]

Purity ≥ 98% (via HPLC) [1]

These parameters are foundational for the accurate preparation of solutions, stoichiometric

calculations in synthesis, and the development of robust analytical methods for quantification

and quality control. The high melting point, for instance, is indicative of the compound's stable

crystalline lattice.

Synthesis of 6-Quinolinecarboxylic Acid
Derivatives: A Strategic Approach
While various classical methods like the Doebner-von Miller reaction exist for the synthesis of

the quinoline core, a more contemporary and highly relevant approach for drug discovery

involves the derivatization of a pre-formed quinoline scaffold.[5][6][7] This allows for the

systematic exploration of the chemical space around the core structure to optimize for

biological activity and pharmacokinetic properties. A common and effective strategy involves

the carbonylation of a halogenated quinoline precursor.

Experimental Protocol: Synthesis of 2-Substituted
Quinoline-6-Carboxylic Acids
This protocol outlines a general and robust method for the synthesis of 2-substituted quinoline-

6-carboxylic acids from a 6-bromoquinoline precursor. The rationale behind this multi-step

synthesis is its versatility; by starting with a common intermediate (a 2-substituted-6-

bromoquinoline), a diverse library of compounds can be generated by varying the substituent at

the 2-position.
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Step 1: Synthesis of 2-Substituted 6-Bromoquinolines The initial step involves the nucleophilic

substitution of a 2-chloro-6-bromoquinoline with a desired amine or alkoxide. This is a crucial

step for introducing diversity into the final molecule.

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-6-bromoquinoline in an

appropriate solvent. For reactions with amines, the amine itself can sometimes be used as

the solvent.[8]

Nucleophilic Substitution: Add the desired amine or sodium alkoxide to the reaction mixture.

Heating: Heat the reaction mixture at a temperature ranging from 80–110 °C for 6–40 hours.

[8] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or

Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification: Upon completion, cool the reaction mixture and perform an

appropriate aqueous work-up. The crude product is then purified by column chromatography

to yield the 2-substituted 6-bromoquinoline.

Step 2: Carbonylation to form the Carboxylic Acid This step utilizes organometallic chemistry to

introduce the carboxylic acid moiety at the 6-position.

Lithiation: Dissolve the 2-substituted 6-bromoquinoline from Step 1 in anhydrous

tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon

or nitrogen). Slowly add n-butyllithium (n-BuLi) and stir for 20 minutes.[8] This step generates

a highly reactive organolithium intermediate.

Carbon Dioxide Quench: Bubble carbon dioxide gas (from dry ice) through the reaction

mixture.[8] The organolithium species will nucleophilically attack the CO₂, forming a lithium

carboxylate.

Acidification and Isolation: Allow the reaction to warm to room temperature over 2 hours.

Quench the reaction by adding water, followed by acidification with 1 N HCl to a pH of

approximately 5.[8] The resulting precipitate, the desired 2-substituted quinoline-6-carboxylic

acid, is collected by filtration and dried under vacuum.

This synthetic approach is self-validating in that the successful incorporation of the diverse

substituents in step 1 and the subsequent successful carbonylation in step 2 can be readily
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confirmed by spectroscopic methods such as NMR and mass spectrometry at each stage.
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Caption: Synthetic workflow for 2-substituted quinoline-6-carboxylic acids.

Applications in Drug Development and Biological
Research
The true value of 6-quinolinecarboxylic acid lies in its role as a versatile scaffold for

generating compounds with a wide array of biological activities. Its derivatives have shown

significant promise in several therapeutic areas.

Anticancer Activity
Derivatives of 6-quinolinecarboxylic acid are being actively investigated as novel anticancer

agents.[1] A particularly compelling mechanism of action involves the inhibition of

ectonucleotidases, such as h-ENPP1 and h-e5'NT.[9] These enzymes are overexpressed in the

tumor microenvironment and contribute to immune evasion by converting immunogenic ATP

into immunosuppressive adenosine. By inhibiting these enzymes, derivatives of 6-
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quinolinecarboxylic acid can help restore anti-tumor immunity.[9] Some of these derivatives

have demonstrated cytotoxicity in cancer cell lines, underscoring their potential in oncology

drug development.[9]
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Caption: Inhibition of ectonucleotidases by 6-quinolinecarboxylic acid derivatives.

Anti-inflammatory and Antimicrobial Applications
The quinoline core is a well-established pharmacophore in anti-inflammatory and antimicrobial

agents.[1] Researchers often utilize 6-quinolinecarboxylic acid as a starting point for the

synthesis of new compounds with potential anti-inflammatory and antimicrobial properties.[1]

The structural rigidity and potential for diverse functionalization make it an ideal scaffold for

probing the structure-activity relationships of these agents.

Fluorescent Probes
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Beyond therapeutics, 6-quinolinecarboxylic acid is employed in the development of

fluorescent probes for biological imaging.[1] The quinoline ring system possesses inherent

fluorescent properties that can be modulated by the addition of various functional groups.

These probes are invaluable tools for visualizing cellular processes in real-time, thereby

advancing our understanding of complex biological systems.[1]

Analytical Methodologies: Quantification by RP-
HPLC
Accurate quantification of 6-quinolinecarboxylic acid is essential for quality control, reaction

monitoring, and pharmacokinetic studies. A robust and reliable method for this purpose is

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC Analysis of 6-
Quinolinecarboxylic Acid
This protocol provides a straightforward and effective method for the analysis of 6-
quinolinecarboxylic acid. The principle of this method is the separation of the analyte from

other components in a mixture based on its polarity.

Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase

column, a pump, and an autosampler.

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g.,

phosphoric acid or formic acid) to ensure the protonation of the carboxylic acid group and

improve peak shape. A typical mobile phase could be a mixture of acetonitrile and water

containing 0.1% phosphoric acid.

Detection: UV detection at an appropriate wavelength.

Procedure:

Sample Preparation: Accurately weigh and dissolve the 6-quinolinecarboxylic acid
sample in a suitable solvent (e.g., the mobile phase or a compatible organic solvent).

Injection: Inject a known volume of the sample onto the HPLC column.
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Elution: Elute the sample through the column with the mobile phase at a constant flow

rate.

Detection and Quantification: The UV detector will measure the absorbance of the eluent

as a function of time. The retention time of the peak corresponding to 6-
quinolinecarboxylic acid is used for identification, and the area under the peak is

proportional to its concentration.

Causality and Self-Validation: The choice of a C18 column is based on its non-polar stationary

phase, which effectively retains the relatively non-polar quinoline ring structure. The acidic

mobile phase ensures that the carboxylic acid remains in its neutral form, preventing peak

tailing and leading to a more symmetrical and reproducible peak. This method is self-validating

through the use of a reference standard to confirm the retention time and to generate a

calibration curve for accurate quantification. For mass spectrometry (MS) compatible

applications, phosphoric acid should be replaced with a volatile acid like formic acid.

Conclusion
6-Quinolinecarboxylic acid is far more than a simple chemical reagent; it is a powerful and

versatile platform for innovation in drug discovery and chemical biology. Its robust chemical

nature, coupled with its proven track record as a privileged scaffold, ensures its continued

relevance in the development of novel therapeutics and advanced research tools. The synthetic

and analytical protocols detailed in this guide provide a solid foundation for researchers to

harness the full potential of this remarkable molecule. As our understanding of disease biology

deepens, the creative application of scaffolds like 6-quinolinecarboxylic acid will undoubtedly

pave the way for the next generation of life-changing medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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